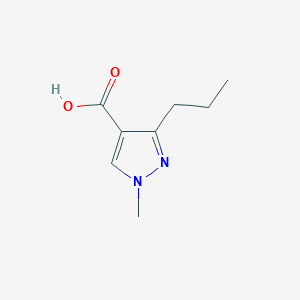

1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-methyl-3-propylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-10(2)9-7/h5H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

CXRHOJRAHGVYIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C=C1C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of β-Diketone or β-Ketoester Intermediate

The precursor often used is an alkyl-substituted difluoroacetoacetate or related β-ketoester derivative. For example, an alkyl difluoroacetoacetate (where the alkyl corresponds to the propyl group) is synthesized by Claisen condensation or related condensation methods. The key steps include:

- Reaction of alkyl haloethylacetate (e.g., alkyl difluoroethylacetate) with alkyl acetate under Claisen ester condensation conditions to form the enolate salt of difluoroacetoacetate.

- Acidification of the enolate salt using carbonic acid generated in situ by reacting carbon dioxide with water, to yield the free alkyl difluoroacetoacetate intermediate.

This step is performed under controlled pressure (0.1 to 2 kg/cm²) and temperature conditions for 1 to 3 hours, with pH adjustment to 5–7 to optimize yield and purity.

Formation of Alkyl 2-Alkylmethylene-β-Ketoester Intermediate

The alkyl difluoroacetoacetate intermediate is then reacted with trialkyl orthoformate in acetyl anhydride to provide an alkyl 2-alkylmethylene-β-ketoester. This intermediate is crucial for subsequent ring closure to form the pyrazole ring.

Pyrazole Ring Closure via Condensation with Methylhydrazine

The key step to form the pyrazole ring involves the condensation of the β-ketoester intermediate with methylhydrazine hydrate. This reaction is commonly carried out in a two-phase system with a weak base such as sodium carbonate or potassium carbonate to facilitate ring closure. The reaction conditions include:

- Use of aqueous methylhydrazine solution (e.g., 40%).

- Temperature control, often starting at low temperature (0 °C) and then allowing temperature rise for cyclization.

- Acidification post-reaction to precipitate the pyrazole carboxylic acid.

Catalysts such as sodium iodide or potassium iodide may be used to improve reaction efficiency.

Hydrolysis and Acidification to Obtain the Carboxylic Acid

The ester intermediate formed after ring closure can be hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free carboxylic acid. Acidification with mineral acids such as hydrochloric acid is then performed to isolate the this compound as a solid product.

Purification

Recrystallization is typically carried out from mixtures of alcohol solvents (methanol, ethanol, or isopropanol) and water, with solvent ratios optimized (e.g., 35–65% alcohol) to maximize purity and yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Claisen condensation | Alkyl haloethylacetate + alkyl acetate + base | Ambient to reflux | 1–3 hours | 75–85 | Control pH 5–7 during acidification |

| Formation of alkylmethylene | Trialkyl orthoformate + acetyl anhydride | Ambient | 1–2 hours | 80–90 | Anhydride solvent facilitates reaction |

| Pyrazole ring closure | β-ketoester + methylhydrazine + weak base (Na2CO3) | 0 °C to room temp | 2–4 hours | 85–95 | Two-phase system, catalyst (NaI/KI) optional |

| Hydrolysis and acidification | NaOH hydrolysis + HCl acidification | Ambient to 50 °C | 1–3 hours | 90–95 | Final acid isolated by precipitation |

| Recrystallization | Alcohol/water solvent mixture | Ambient | Several hours | Purity >98 | Optimized solvent ratio for purity |

Research Outcomes and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H and ^13C NMR) confirms the structure of the pyrazole ring and the substitution pattern.

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses demonstrate high purity (>95%) of intermediates and final product.

- Yields reported in various patents consistently exceed 80%, with isolated product purity above 98% after recrystallization.

- The described methods emphasize atom economy and environmental considerations, minimizing waste and employing mild reaction conditions suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding

Biological Activity

1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 168.20 g/mol. The compound features a pyrazole ring with a methyl group at the first position, a propyl group at the third position, and a carboxylic acid functional group at the fourth position. This unique structure is significant as it influences the compound's solubility and interactions with biological systems.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of pyrazoles have shown IC50 values indicating significant inhibition of COX enzymes, suggesting that this compound could be investigated further for its anti-inflammatory potential .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including α-amylase. In vitro studies have demonstrated that related compounds exhibit potent α-amylase inhibition, which is crucial for managing conditions like diabetes by regulating carbohydrate metabolism . The mechanism behind this inhibition involves binding to the enzyme's active site, thus preventing substrate access.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Carboxylation : Introducing the carboxylic acid group through carboxylation reactions on suitable pyrazole precursors.

These synthetic routes highlight the versatility in obtaining this compound and its derivatives for further biological evaluation.

Case Study 1: Anti-inflammatory Activity Evaluation

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using COX inhibition assays. The findings indicated that certain modifications in the pyrazole structure significantly enhanced their inhibitory potency against COX-1 and COX-2 enzymes . The results showed promising IC50 values for selected compounds, suggesting a potential pathway for developing new anti-inflammatory agents based on the pyrazole scaffold.

Case Study 2: α-Amylase Inhibition

In another investigation focusing on α-amylase inhibition, several pyrazole derivatives were tested against this enzyme. The results indicated that modifications at the propyl position could enhance inhibitory activity compared to standard controls like acarbose . This suggests that this compound may have similar or enhanced activity worth exploring in future studies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains methyl and propyl groups; potential anti-inflammatory activity | |

| 3-Ethyl-1H-pyrazole-4-carboxylic acid | Similar structure but with an ethyl group; known for antimicrobial properties | |

| 5-Chloro-1-methyl-3-propyl-1H-pyrazole | Chlorine substitution increases lipophilicity; exhibits diverse biological activities |

Comparison with Similar Compounds

Positional and Functional Group Isomerism

Pyrazole derivatives often exhibit varied biological and physicochemical properties based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Positional Isomerism : The 4-carboxylic acid and 5-carboxylic acid isomers (e.g., 1-methyl-3-propyl derivatives) share identical molecular formulas but differ in reactivity and biological interactions due to electronic effects .

- Substituent Effects: Branched vs. Electron-Withdrawing Groups: The nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid enhances electrophilicity, making it reactive in coupling reactions .

Table 2: Activity and Stability Comparison

- Antioxidant Activity : Pyrazole-4-carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl analogs) show near-standard antioxidant activity, suggesting that substituting the aldehyde with a carboxylic acid may alter redox properties .

- Hydrogen Bonding: The amino and carboxylic acid groups in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enhance crystal stability, which could improve shelf life in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.